molecular formula C14H12BrFO B3287261 2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene CAS No. 842167-64-0

2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene

Cat. No.: B3287261
CAS No.: 842167-64-0
M. Wt: 295.15 g/mol
InChI Key: BVUKMFDMRFVYPG-UHFFFAOYSA-N
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Description

2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene is a valuable benzyl-protected aryl halide building block in organic and medicinal chemistry research. This compound integrates two key functional handles: a bromo-fluorobenzene core and a benzyloxymethyl ether group. The bromine and fluorine substituents on the aromatic ring make it an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form biaryl structures . The fluorine atom can act as an activating group and may be used to explore further functionalization or study electronic effects in molecular systems. Simultaneously, the benzyloxymethyl group serves as a robust protecting group for alcohols, which can be selectively removed under mild hydrogenation conditions to reveal a hydroxymethyl functionality . This dual functionality makes this compound a versatile intermediate for constructing complex molecules, particularly in the synthesis of potential pharmaceuticals and agrochemicals where precise control over molecular architecture is required. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-fluoro-2-(phenylmethoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c15-14-7-6-13(16)8-12(14)10-17-9-11-4-2-1-3-5-11/h1-8H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUKMFDMRFVYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzyloxy Methyl 1 Bromo 4 Fluorobenzene

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which in turn reveals potential synthetic pathways. For 2-((benzyloxy)methyl)-1-bromo-4-fluorobenzene, the primary disconnections are identified at the ether oxygen and the bonds connecting the substituents to the aromatic ring.

The most logical disconnection is at the ether bond (C-O), which simplifies the target molecule into two key fragments: a benzyl (B1604629) electrophile and a (2-bromo-5-fluorophenyl)methanol nucleophile. This is a standard disconnection for an ether synthesis, such as the Williamson ether synthesis.

A further disconnection of the hydroxymethyl group (-CH₂OH) from the aromatic ring via a formylation-reduction strategy leads back to a 2-bromo-5-fluorobenzaldehyde intermediate. This intermediate simplifies the problem to the introduction of a formyl group at the correct position.

Finally, the relationship between the bromo and fluoro substituents on the benzene (B151609) ring points towards 1-bromo-4-fluorobenzene (B142099) as a plausible starting material, which itself can be derived from fluorobenzene. This multi-step retrosynthetic analysis provides a clear and logical roadmap for the forward synthesis.

Approaches to the 1-Bromo-4-fluorobenzene Core

The 1-bromo-4-fluorobenzene scaffold is a critical intermediate in the proposed synthesis. Its preparation can be achieved through several methods, primarily involving the electrophilic bromination of fluorobenzene.

The most common industrial method for synthesizing 1-bromo-4-fluorobenzene is the direct bromination of fluorobenzene. wikipedia.org In this electrophilic aromatic substitution reaction, the fluorine atom acts as an ortho-, para-directing group. To achieve high regioselectivity for the desired para-isomer, the reaction is typically carried out in the presence of a Lewis acid catalyst.

Common catalysts include iron(III) bromide (FeBr₃) or aluminum tribromide (AlBr₃), which polarize the bromine molecule, making it a more potent electrophile. wikipedia.org Despite the directing effect of the fluorine atom, the reaction often yields a mixture of isomers, including the ortho- and di-brominated products. google.com The separation of the desired 1-bromo-4-fluorobenzene from these byproducts can be challenging due to their similar boiling points, often requiring careful fractional distillation for purification. google.com

Table 1: Conditions for Direct Bromination of Fluorobenzene

ReagentCatalystConditionsOutcome
Bromine (Br₂)Iron(III) bromide or Aluminum tribromideNot specifiedFormation of 1-bromo-4-fluorobenzene as the main product along with other isomers. wikipedia.orggoogle.com

Beyond the direct bromination of fluorobenzene, other halogenation strategies can be employed to produce aryl bromides. One classic alternative is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by reaction with a copper(I) bromide salt. For the synthesis of 1-bromo-4-fluorobenzene, this would involve starting with 4-fluoroaniline.

More contemporary methods may utilize different brominating agents. For instance, N-bromosuccinimide (NBS) is a common reagent for the bromination of activated aromatic rings and can be an alternative to using elemental bromine. google.com Another approach involves the use of tetrabutylammonium tribromide (TBABr₃) as a brominating agent, which can offer advantages in handling and selectivity under specific conditions.

A different strategy involves the bromination of aryl hydrazine hydrochlorides. For example, 4-fluorophenylhydrazine hydrochloride can be treated with boron tribromide in dimethyl sulfoxide to yield 1-bromo-4-fluorobenzene in high yield. chemicalbook.com

Table 2: Alternative Syntheses of 1-bromo-4-fluorobenzene

Starting MaterialReagentsTemperatureYieldReference
4-Fluorophenylhydrazine hydrochlorideBoron tribromide, Dimethyl sulfoxide80°C99% chemicalbook.com

Introduction of the Benzyloxymethyl Moiety

With the 1-bromo-4-fluorobenzene core in hand, the next critical phase of the synthesis is the introduction of the benzyloxymethyl group at the C-2 position (ortho to the bromine atom). This is typically a two-step process involving the installation of a hydroxymethyl group followed by etherification.

The formation of the benzyloxymethyl ether is most commonly achieved via the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

In the context of synthesizing the target molecule, the precursor (2-bromo-5-fluorophenyl)methanol must first be prepared. This can be accomplished by ortho-formylation of 1-bromo-4-fluorobenzene, followed by reduction of the resulting aldehyde to the primary alcohol.

Once the alcohol is obtained, it is treated with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. This alkoxide is then reacted with benzyl bromide or benzyl chloride to form the desired ether linkage. organic-chemistry.org

Alternative methods for forming benzyl ethers exist to accommodate substrates that may be sensitive to strongly basic conditions. For example, benzyl trichloroacetimidate can be used to introduce the benzyl group under acidic conditions. organic-chemistry.org For the formation of a benzyloxymethyl (BOM) ether specifically, reagents like benzyloxymethyl chloride (BOM-Cl) can be used, often with a non-nucleophilic base such as diisopropylethylamine (DIPEA). acs.org

Table 3: General Conditions for Williamson Ether Synthesis

Alcohol PrecursorBaseBenzylating AgentGeneral Outcome
R-OHSodium Hydride (NaH)Benzyl Bromide (BnBr)Formation of Benzyl Ether (R-OBn) organic-chemistry.org
R-OHDiisopropylethylamine (DIPEA)Benzyloxymethyl Chloride (BOM-Cl)Formation of Benzyloxymethyl Ether (R-OBOM) acs.org

For the synthesis of this compound, stereoselectivity is not a concern as the target molecule is achiral and no new stereocenters are formed during the etherification process.

However, regioselectivity is of paramount importance. The entire synthetic strategy must be designed to ensure the final placement of the benzyloxymethyl group is at the C-2 position of the 1-bromo-4-fluorobenzene core. The regiochemical outcome is determined not during the etherification step itself, but in the preceding step where the hydroxymethyl (or formyl) group is introduced onto the aromatic ring.

Methods like directed ortho-metalation (DoM) can be used to achieve high regioselectivity. In this approach, a substituent on the ring (in this case, the bromine atom) directs the deprotonation of the adjacent ortho-proton by a strong base like n-butyllithium. The resulting aryl-lithium species can then react with an electrophile, such as formaldehyde or N,N-dimethylformamide (DMF), to install the hydroxymethyl or formyl group, respectively, exclusively at the C-2 position. This control over the initial functionalization of the ring is crucial for the successful synthesis of the correct isomer.

Optimized Reaction Conditions and Process Development

Catalyst Selection for Efficient Transformations

The choice of catalyst is paramount in directing the reaction towards the desired product and minimizing the formation of byproducts. In the context of synthesizing substituted benzyl ethers, various catalytic systems can be employed, particularly for the etherification step, which often follows a Williamson ether synthesis pathway. While specific data for the direct synthesis of this compound is not extensively detailed in publicly available literature, analogous reactions provide insight into effective catalyst choices.

Phase-transfer catalysts (PTCs) are frequently employed to enhance the reaction rate between the anionic nucleophile (e.g., an alkoxide) and the electrophilic benzyl halide in a biphasic system. These catalysts facilitate the transfer of the nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs.

CatalystTypeTypical Reaction StepObservations
Tetrabutylammonium bromide (TBAB)Phase-Transfer CatalystWilliamson Ether SynthesisOften used to facilitate the reaction between an alcohol/phenoxide and a benzyl halide. It can improve reaction rates and yields by increasing the effective concentration of the nucleophile in the organic phase.
Tetrabutylammonium iodide (TBAI)Phase-Transfer CatalystWilliamson Ether SynthesisSimilar to TBAB, but the iodide counter-ion can sometimes enhance reactivity through in-situ Finkelstein reaction, converting a benzyl chloride or bromide to a more reactive benzyl iodide.
Iron(III) Chloride (FeCl₃)Lewis AcidBenzylation of AlcoholsCan catalyze the direct etherification of benzyl alcohols, potentially offering a more environmentally benign alternative to traditional methods that use alkyl halides.
Iron(II) Sulfate (FeSO₄)MediatorBenzylationHas been used as a recoverable and reusable mediator for the synthesis of benzyl alkyl ethers from benzyl bromides and alcohols under mild, base-free conditions. researchgate.net

Solvent Effects and Temperature Optimization in Multi-step Syntheses

The selection of an appropriate solvent and the fine-tuning of the reaction temperature are critical parameters that significantly influence reaction kinetics, selectivity, and yield. Polar aprotic solvents are often favored for Williamson ether synthesis as they can solvate the cation of the base while leaving the nucleophilic anion relatively free to react.

The synthesis of related brominated and fluorinated aromatic compounds often requires careful temperature control. For instance, in the bromination of fluorobenzene derivatives, low temperatures (ranging from -60°C to 0°C) are often employed to control the regioselectivity and prevent the formation of undesired isomers.

SolventPolarityTypical Temperature Range (°C)Impact on Reaction
AcetonePolar AproticReflux (~56°C)A common solvent for Williamson ether synthesis, effectively dissolving reactants and facilitating the Sₙ2 reaction. Its relatively low boiling point allows for easy removal.
N,N-Dimethylformamide (DMF)Polar Aprotic20 - 100°CA higher boiling point solvent that can accelerate slow reactions. Its polar nature is effective in solvating cations, enhancing the nucleophilicity of the corresponding anion.
Tetrahydrofuran (B95107) (THF)Polar AproticRoom Temperature to Reflux (~66°C)A versatile ether-based solvent, though sometimes less effective than DMF or acetone for Williamson-type reactions if the nucleophile has low solubility.
Dichloromethane (B109758) (DCM)Aprotic-20 - 40°COften used in bromination reactions and as a solvent in certain catalytic processes. Its low boiling point simplifies work-up.
Propylene CarbonatePolar Aprotic70 - 120°CExplored as a green and recyclable solvent for the etherification of benzyl alcohols catalyzed by iron salts. acs.org

This table represents common conditions for relevant reaction types. The optimal conditions for the specific synthesis of this compound would require empirical determination.

Green Chemistry Considerations and Sustainable Synthetic Approaches

In modern synthetic chemistry, the principles of green chemistry are increasingly important in process development to minimize environmental impact and enhance safety. For the synthesis of this compound, several strategies can be considered to align with these principles.

One key area is the replacement of hazardous reagents and solvents. For instance, exploring the use of greener solvents like propylene carbonate or developing solvent-free reaction conditions can significantly reduce the environmental footprint of the synthesis. acs.org

Another approach involves the use of more benign catalysts. Iron-based catalysts, for example, are being investigated as low-cost and environmentally friendly alternatives to more traditional and often more toxic heavy metal catalysts for etherification reactions. researchgate.netacs.org These catalysts can also offer the potential for recovery and reuse, further enhancing the sustainability of the process.

Atom economy is another central concept in green chemistry, which aims to maximize the incorporation of all materials used in the process into the final product. Synthetic routes that proceed with high selectivity and yield, and which minimize the use of protecting groups, will inherently have a better atom economy. The development of catalytic direct functionalization reactions is a promising avenue in this regard, as it can reduce the number of synthetic steps and the amount of waste generated.

Finally, energy efficiency is also a critical consideration. The use of microwave irradiation, for example, can sometimes accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. While specific applications to the target molecule are not widely reported, it is a technique that holds promise for optimizing similar organic transformations.

Reactivity and Transformational Chemistry of 2 Benzyloxy Methyl 1 Bromo 4 Fluorobenzene

Reactions at the Bromine Center

The bromine atom in 2-((benzyloxy)methyl)-1-bromo-4-fluorobenzene is susceptible to a range of reactions typical for aryl bromides, including cross-coupling reactions, nucleophilic substitution, and the formation of organometallic reagents.

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl bromides like this compound are common substrates for these transformations.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for constructing C-C bonds in organic synthesis. These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific examples for this compound are not extensively detailed in the provided search results, the general applicability of Suzuki-Miyaura coupling to aryl bromides is well-established. nih.govresearchgate.netnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. For a substrate like this compound, a Suzuki-Miyaura coupling could be employed to introduce a new aryl or alkyl group at the position of the bromine atom.

Negishi Coupling: This coupling reaction involves the use of an organozinc reagent as the coupling partner for the aryl halide. Organozinc reagents are known for their high reactivity and functional group tolerance.

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) to couple with the aryl halide. nih.gov A key advantage of the Stille coupling is the stability and ease of handling of the organostannane reagents.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. mdpi.comnih.govbeilstein-journals.org This reaction is a valuable method for the formation of new carbon-carbon double bonds.

The following interactive table summarizes the general conditions for these palladium-catalyzed cross-coupling reactions with aryl bromides.

In addition to palladium, nickel catalysts have emerged as powerful alternatives for cross-coupling reactions of aryl halides. nih.gov Nickel catalysts can often be more cost-effective and can sometimes offer complementary reactivity to palladium systems. beilstein-journals.orgresearchgate.netnih.govresearchgate.net For example, nickel-catalyzed couplings of aryl halides with organoboronic acids have been shown to be efficient for the formation of C-C bonds. beilstein-journals.org

Furthermore, there is growing interest in the development of transition-metal-free coupling reactions for aryl halides. acs.orgresearchgate.netacs.orgoup.comnih.gov These methods avoid the use of potentially toxic and expensive transition metals. Some of these approaches involve mechanisms such as pseudo SRN1 reactions. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.comyoutube.comyoutube.comyoutube.comnih.gov For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. The fluorine atom in this compound is an electron-withdrawing group, but it is generally not considered a strong enough activator to facilitate SNAr at the bromine position under standard conditions. Therefore, direct nucleophilic substitution of the bromine atom in this compound is expected to be challenging.

Another potential mechanism for nucleophilic substitution on aryl halides is the elimination-addition (benzyne) mechanism. youtube.com This pathway typically requires a very strong base to deprotonate a proton ortho to the leaving group, leading to the formation of a highly reactive benzyne (B1209423) intermediate. The benzyloxymethyl group in this compound is not a strong directing group for deprotonation, making the benzyne pathway less likely.

Aryl bromides are common precursors for the preparation of highly reactive organometallic reagents, such as Grignard and organolithium reagents. masterorganicchemistry.comwikipedia.orglibretexts.orgyoutube.com These reagents are powerful nucleophiles and bases and are widely used in organic synthesis for the formation of new carbon-carbon bonds.

Halogen-metal exchange is a common method for the preparation of organolithium reagents from aryl bromides. wikipedia.orgias.ac.innih.govtcnj.edu This reaction involves treating the aryl bromide with an organolithium reagent, typically n-butyllithium or tert-butyllithium (B1211817), at low temperatures. ias.ac.in The exchange is generally very fast and allows for the regioselective formation of the aryllithium species. ias.ac.in For this compound, treatment with an alkyllithium reagent would be expected to result in the formation of 2-((benzyloxy)methyl)-4-fluorophenyllithium.

The formation of a Grignard reagent from this compound would involve the reaction of the aryl bromide with magnesium metal. masterorganicchemistry.comresearchgate.netchegg.comchegg.com This reaction is typically carried out in an etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The resulting Grignard reagent, 2-((benzyloxy)methyl)-4-fluorophenylmagnesium bromide, would be a potent nucleophile.

The following interactive table outlines the general conditions for the formation of these organometallic reagents.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

Reactions Involving the Fluorine Atom

The fluorine atom on the aromatic ring is a key site for nucleophilic aromatic substitution and can be targeted for carbon-fluorine bond activation strategies.

Nucleophilic aromatic substitution (SNAr) is a significant reaction for aryl fluorides. The high electronegativity of the fluorine atom polarizes the carbon-fluorine bond, making the ipso-carbon susceptible to nucleophilic attack. Although the C-F bond is the strongest single bond to carbon, in the context of SNAr, fluoride (B91410) can be a good leaving group, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, the bromo and benzyloxymethyl substituents influence the electron density of the ring and thus its reactivity in SNAr reactions.

While specific studies on SNAr reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 1-bromo-4-fluorobenzene (B142099) derivatives. The presence of the ortho-bromo and meta-benzyloxymethyl groups relative to the fluorine atom will have both steric and electronic effects on the rate and feasibility of the substitution. Generally, SNAr reactions on unactivated fluoroarenes can be challenging, but methods using organic photoredox catalysis have been developed to facilitate such transformations under mild conditions. For instance, various azoles have been shown to act as competent nucleophiles in the defluorination of electron-neutral fluoroarenes.

Table 1: Examples of Nucleophilic Aromatic Substitution on Analagous Fluoroarenes This table presents data from reactions on compounds structurally similar to this compound to illustrate the potential for SNAr reactions.

Fluoroarene SubstrateNucleophileCatalyst/ConditionsProductYield (%)
1-Bromo-4-fluorobenzeneFomepizoleOrganic Photoredox Catalyst, 427 nm light, HFIP4-(4-Bromophenyl)-1H-pyrazole82
1-Fluoro-4-(trifluoromethyl)benzene1,2,4-TriazoleOrganic Photoredox Catalyst, 427 nm light, HFIP1-(4-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole65
4-Fluoro-1,2-dimethylbenzeneBenzotriazoleOrganic Photoredox Catalyst, 427 nm light, HFIP1-(3,4-Dimethylphenyl)-1H-benzo[d] rsc.orgnih.govworktribe.comtriazole78

Data is illustrative and based on reactions of similar, not identical, substrates.

The activation and subsequent functionalization of C-F bonds are of great interest in synthetic chemistry due to the prevalence of organofluorine compounds in pharmaceuticals and agrochemicals. Transition metal catalysis is a primary strategy for C-F bond activation. Palladium and rhodium complexes have been shown to be effective in mediating such transformations.

For a substrate like this compound, palladium-catalyzed cross-coupling reactions could potentially activate the C-F bond. For instance, palladium-catalyzed C-F alumination of fluorobenzenes has been reported to proceed with high efficiency and selectivity. This reaction transforms a C-F bond into a C-Al bond, which can then be further functionalized. The regioselectivity of such reactions is often directed by the electronic and steric environment of the C-F bond. In the case of our target molecule, the presence of the adjacent bromo and benzyloxymethyl groups would be expected to influence the regioselectivity of the C-F bond activation.

Rhodium-catalyzed C-F activation is another powerful tool. For example, rhodium(III)-catalyzed tandem C-H/C-F activation has been used for the synthesis of (hetero)arylated monofluoroalkenes from gem-difluoroalkenes. While this specific reaction is not directly applicable to our substrate, it highlights the potential of rhodium catalysts to mediate C-F bond cleavage under relatively mild, oxidant-free conditions. The mechanism often involves the formation of a metallacyclic intermediate, and the presence of coordinating groups on the substrate can influence the reaction pathway.

Transformations of the Benzyloxymethyl Protecting Group

The benzyloxymethyl group serves as a protecting group for a hydroxymethyl functionality. Its removal or modification is a key step in many synthetic routes.

The cleavage of benzyl (B1604629) ethers is a common transformation in organic synthesis. Several methods are available, and the choice of method depends on the presence of other functional groups in the molecule. For this compound, a deprotection method that does not affect the C-Br and C-F bonds is required.

Catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) is a standard method for benzyl ether cleavage. However, this method could also lead to the reduction of the C-Br bond. Therefore, milder or more selective methods are often preferred.

Lewis acids such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can efficiently cleave benzyl ethers under mild conditions while tolerating a range of other functional groups, including silyl (B83357) ethers and esters. Another approach involves oxidative cleavage. For instance, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is a well-known reagent for the oxidative deprotection of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers, but can also be used for simple benzyl ethers under certain conditions.

Table 2: Common Reagents for Benzyl Ether Deprotection This table provides a summary of common deprotection methods that could be applicable to this compound.

ReagentConditionsAdvantagesPotential Side Reactions with Substrate
H₂, Pd/CTypically room temperature, atmospheric pressureHigh efficiencyPotential for C-Br bond hydrogenolysis
BCl₃·SMe₂Low temperature (e.g., -78 °C to rt) in an inert solventHigh selectivity, tolerates many functional groupsGenerally compatible with C-Br and C-F bonds
DDQRoom temperature or gentle heatingMild oxidative conditionsPotential for oxidation of other sensitive groups
TMSI (Trimethylsilyl iodide)Room temperature in an inert solventMild and effectiveCan be sensitive to moisture

The benzylic methylene (B1212753) group (the CH₂ group between the phenyl ring and the oxygen atom of the benzyl moiety) is susceptible to functionalization due to the stability of the resulting benzylic radical or carbanion. However, direct functionalization of this position within the benzyloxymethyl group of the target molecule is less common than transformations involving the aromatic ring or the protecting group cleavage.

In principle, radical bromination using reagents like N-bromosuccinimide (NBS) under light or radical initiation could introduce a bromine atom at the benzylic position of the benzyl group. However, this could compete with reactions at other sites.

Alternatively, oxidation of the benzylic methylene group can occur under strong oxidizing conditions, potentially leading to the formation of a benzoate (B1203000) ester. For example, hot potassium permanganate (B83412) (KMnO₄) is known to oxidize alkyl groups attached to an aromatic ring to carboxylic acids. In this case, it could potentially oxidize the benzylic CH₂ of the benzyl group.

Synergistic Reactivity and Chemo- or Regioselectivity in Transformations

The presence of multiple reactive sites on this compound raises important questions of chemo- and regioselectivity. The outcome of a reaction will depend on the reagents, conditions, and the inherent reactivity of each functional group.

In cross-coupling reactions, such as the Suzuki-Miyaura coupling, the C-Br bond is significantly more reactive than the C-F bond towards palladium catalysts. Therefore, one would expect selective coupling at the C-Br position, leaving the C-F bond intact for subsequent transformations. This allows for a stepwise functionalization of the aromatic ring. For instance, a Suzuki coupling could be performed at the C-Br position, followed by a nucleophilic aromatic substitution at the C-F position.

The directing effects of the substituents also play a crucial role. The bromo and benzyloxymethyl groups are ortho- and para-directing for electrophilic aromatic substitution, although the ring is generally deactivated towards this type of reaction due to the halogens. In nucleophilic aromatic substitution, the positions ortho and para to the electron-withdrawing fluorine are activated. The interplay of these electronic effects will determine the regioselectivity of various transformations.

For example, in a potential metal-catalyzed C-H activation reaction, the directing ability of the benzyloxymethyl group could influence which C-H bond on the aromatic ring is functionalized. The synergy between the different functional groups thus offers a rich platform for the synthesis of complex molecules, provided that the reaction conditions are carefully controlled to achieve the desired chemo- and regioselectivity.

Directed Metalation Effects and Ortho-Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The DMG coordinates to the lithium cation, facilitating the deprotonation at the adjacent site to form a thermodynamically stable aryllithium intermediate. This intermediate can then be trapped by various electrophiles to introduce a new substituent with high regiocontrol.

In the case of this compound, the benzyloxymethyl group can potentially act as a DMG. The oxygen atom of the ether linkage possesses lone pairs of electrons that can chelate with the lithium atom of the organolithium base, directing the deprotonation to one of the ortho positions. However, the molecule presents a complex scenario due to the presence of multiple potential directing groups and reactive sites.

The primary competition in directed metalation of this substrate would be between the directing ability of the benzyloxymethyl group and the inherent acidity of the aromatic protons, which is influenced by all substituents. The benzyloxymethyl group, through its oxygen atom, would direct lithiation to the C3 position. It is known that aryl benzyl ethers can undergo ortho-lithiation, and this effect is enhanced in substrates bearing an additional methoxy (B1213986) group at the meta position. researchgate.net

However, a significant competing reaction pathway is metal-halogen exchange, particularly at the bromine-substituted carbon (C1). For aryl bromides, the exchange of the bromine atom with lithium from an organolithium reagent is often a very fast process, frequently occurring more rapidly than deprotonation of an aromatic C-H bond. uwindsor.ca The fluorine atom at C4 is less susceptible to metal-halogen exchange.

The regioselectivity of the metalation is therefore highly dependent on the reaction conditions, especially the choice of the organolithium base and the temperature. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) might favor deprotonation, whereas alkyllithiums like n-butyllithium or tert-butyllithium are more likely to initiate metal-halogen exchange at the C-Br bond.

Should directed ortho-metalation at the C3 position be achieved, the resulting aryllithium species can be trapped with a variety of electrophiles, leading to the synthesis of highly substituted aromatic compounds.

Table 1: Predicted Outcomes of Metalation Reactions on this compound under Various Conditions

ReagentTemperature (°C)Major Predicted PathwayResulting IntermediatePotential Product (after Electrophilic Quench with E+)
n-BuLi-78Metal-Halogen Exchange2-((Benzyloxy)methyl)-4-fluoro-phenyllithium2-((Benzyloxy)methyl)-4-fluoro-1-E-benzene
LDA-78Directed Ortho-Metalation2-((Benzyloxy)methyl)-1-bromo-4-fluoro-3-lithiobenzene2-((Benzyloxy)methyl)-1-bromo-4-fluoro-3-E-benzene
t-BuLi-78Metal-Halogen Exchange / Benzylic Metalation2-((Benzyloxy)methyl)-4-fluoro-phenyllithium / 1-bromo-4-fluoro-2-(lithio(phenyl)methyl)benzene2-((Benzyloxy)methyl)-4-fluoro-1-E-benzene / 1-bromo-4-fluoro-2-(E-phenyl-methyl)benzene

Influence of Halogen Identity on Reaction Pathways and Benzyne Intermediates

Upon treatment with a strong base, aryl halides lacking activating groups for nucleophilic aromatic substitution can undergo an elimination-addition mechanism via a highly reactive benzyne intermediate. libretexts.org The generation of benzyne from this compound would involve the deprotonation of a proton ortho to one of the halogen atoms, followed by the elimination of a lithium halide.

In this substrate, there are two potential benzyne intermediates that can be formed:

3-((Benzyloxy)methyl)-6-fluorobenzyne: This would arise from deprotonation at the C3 position (ortho to the bromine) and subsequent elimination of LiBr.

5-((Benzyloxy)methyl)-2-bromobenzyne: This would form via deprotonation at the C5 position (ortho to the fluorine) and subsequent elimination of LiF.

The relative ease of formation of these two benzynes depends on the kinetic acidity of the protons at C3 and C5, and the relative leaving group ability of bromide versus fluoride. Generally, protons ortho to a bromine atom are more acidic than those ortho to a fluorine atom. Furthermore, bromide is a better leaving group than fluoride. Consequently, the formation of 3-((benzyloxy)methyl)-6-fluorobenzyne is the more probable pathway.

Once formed, an unsymmetrical benzyne can be trapped by a nucleophile at either of the two carbons of the formal triple bond. The regioselectivity of this nucleophilic attack is governed by the electronic effects of the substituents on the benzyne ring. In the case of 3-((benzyloxy)methyl)-6-fluorobenzyne, the fluorine atom is a strongly electron-withdrawing group by induction, while the benzyloxymethyl group is weakly electron-withdrawing. The inductive effect of the fluorine atom would stabilize an adjacent carbanion more effectively. Therefore, a nucleophile would preferentially attack the C2 carbon, placing the resulting negative charge at the C1 position, closer to the stabilizing fluorine atom.

For ortho-alkoxy substituted benzynes, it has been observed that nucleophilic attack often occurs at the carbon atom meta to the alkoxy group, which places the resulting anion ortho to the inductively electron-withdrawing oxygen atom. makingmolecules.com This is consistent with the predicted outcome for 3-((benzyloxy)methyl)-6-fluorobenzyne.

Table 2: Potential Benzyne Intermediates and Predicted Regioselectivity of Nucleophilic Addition

Starting Position of DeprotonationLeaving GroupBenzyne IntermediateMajor Regioisomer of Nucleophilic Addition (Nu-)
C3Br3-((Benzyloxy)methyl)-6-fluorobenzyne2-Nu-3-((benzyloxy)methyl)-6-fluorobenzene
C5F5-((Benzyloxy)methyl)-2-bromobenzyne4-Nu-5-((benzyloxy)methyl)-2-bromobenzene

Advanced Applications in Complex Chemical Synthesis

As a Precursor for Diverse Polyaromatic and Heterocyclic Scaffolds

The presence of both a bromo and a fluoro substituent, along with a benzyloxymethyl group, provides multiple reaction sites that can be selectively addressed to construct a variety of complex aromatic and heterocyclic systems. The bromo group is particularly amenable to transition-metal-catalyzed cross-coupling reactions, serving as a handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.

While direct research on the application of 2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene in the synthesis of fluorinated aryl ethers is not extensively documented, its structure is well-suited for such transformations. The fluorine atom on the aromatic ring significantly influences the electronic properties of the molecule, including its electrostatic potential and dipole moment. By engaging the bromine atom in coupling reactions, a second aryl group can be introduced, leading to the formation of complex biaryl structures. Subsequent manipulation of the benzyloxymethyl group, for instance, through debenzylation to reveal a hydroxymethyl group, could then be followed by etherification to form fluorinated aryl ethers. The electronic properties of these resulting ethers would be modulated by the fluorine substituent, a desirable feature in the design of materials with specific dielectric properties or in medicinal chemistry for modulating drug-receptor interactions.

The bifunctional nature of this compound makes it a promising candidate for the synthesis of intricate fused-ring systems and macrocycles. Intramolecular cyclization reactions are a plausible route to such structures. For example, after a Suzuki or Sonogashira coupling at the bromine position to introduce a suitable chain, the benzyloxymethyl group or its derivatives could participate in a ring-closing reaction. This could involve Friedel-Crafts-type alkylations or other cyclization strategies to form polycyclic aromatic hydrocarbons (PAHs) or heterocyclic frameworks.

For macrocycle synthesis, this compound could serve as a rigid corner piece. A typical synthetic approach would involve a double cross-coupling reaction. First, one end of a flexible linker could be attached at the bromine position. After deprotection of the benzyloxymethyl group and conversion to a reactive handle (e.g., an aldehyde or an alkyl halide), a second coupling reaction could close the ring, forming a macrocyclic structure. The fluorine atom would remain as a key substituent influencing the conformation and electronic properties of the macrocycle.

Role as a Key Intermediate in Agrochemical and Specialty Chemical Production

Aryl halides, particularly those containing fluorine, are crucial intermediates in the agrochemical industry. The carbon-fluorine bond can enhance the metabolic stability and biological activity of pesticides and herbicides. While specific public-domain examples for this compound are scarce, compounds with similar substitution patterns are known to be precursors to active ingredients. Its utility would lie in its ability to be incorporated into a larger molecule via its bromo-handle, with the fluorinated benzyl (B1604629) moiety forming a key part of the final bioactive structure. In the realm of specialty chemicals, this compound could be used to synthesize fluorinated surfactants, liquid crystals, or other high-performance organic materials where the combination of its functional groups would impart unique physical properties.

Application in Materials Science Precursors (e.g., polymers, optoelectronic materials)

The synthesis of advanced polymers and optoelectronic materials often relies on highly functionalized aromatic monomers. This compound possesses the necessary attributes to serve as such a precursor.

Potential Polymer Applications

Polymerization Strategy Role of this compound Resulting Polymer Properties
Polycondensation Following conversion of the benzyloxymethyl group to a carboxylic acid or an amine, the molecule could act as an A-B type monomer for polyester (B1180765) or polyamide synthesis. The fluorine atom would enhance thermal stability and chemical resistance.

In the field of optoelectronics, fluorinated polycyclic aromatic hydrocarbons are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine can lower the HOMO and LUMO energy levels of a conjugated system, which is beneficial for electron transport materials. By using this compound as a starting material for the synthesis of larger PAHs, materials with tailored optoelectronic properties could be developed.

Integration into Convergent and Divergent Synthetic Strategies

Modern organic synthesis emphasizes efficiency, often through convergent or divergent approaches.

Divergent Synthesis: From this single precursor, a variety of structurally related compounds can be accessed through divergent synthesis. The selective reaction at either the bromine or the benzyloxymethyl group allows for the creation of a library of compounds. For example, reaction at the bromine atom with a variety of boronic acids could yield a series of biaryl compounds. Each of these could then undergo a set of different reactions at the benzyloxymethyl position to create a diverse array of molecules for screening in drug discovery or materials science.

Stereochemical Control and Asymmetric Transformations

While this compound is itself achiral, it can be a valuable substrate in reactions that introduce stereocenters. The benzyloxymethyl group is sterically demanding and can influence the stereochemical outcome of reactions on adjacent parts of the molecule or on groups introduced via the bromine atom.

For example, if the benzyloxymethyl group were oxidized to an aldehyde, subsequent nucleophilic addition could be directed by a chiral catalyst to produce a single enantiomer of a secondary alcohol. Furthermore, in the context of atropisomerism, if a bulky group is introduced at the ortho position to the benzyloxymethyl group via the bromine atom, rotation around the newly formed biaryl bond could be restricted. This could lead to the formation of stable, separable atropisomers, which are of significant interest in medicinal chemistry and catalysis. While specific applications in asymmetric transformations are not well-documented, the structural features of the molecule provide clear potential for its use in stereocontrolled synthesis.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Key Transformations of the Compound

The reactivity of 2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene is dominated by the presence of the carbon-bromine bond on the aromatic ring, making it an ideal substrate for transition metal-catalyzed cross-coupling reactions. Key transformations for this compound would primarily include Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, as well as nucleophilic aromatic substitution.

The mechanism for these transformations is well-understood from studies on similar aryl halides. msu.edumsu.edu For instance, in a Suzuki-Miyaura coupling , the reaction is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. organic-chemistry.org This is followed by transmetalation, where the organic group from an organoboron reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. organic-chemistry.orgprinceton.edu

Another important class of reactions is electrophilic aromatic substitution . Although the benzene (B151609) ring is somewhat deactivated by the halogen substituents, further substitutions are possible. The mechanism involves an initial attack by a strong electrophile on the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion. libretexts.orgbyjus.com In a subsequent fast step, a proton is removed from this intermediate, restoring the aromaticity of the ring and resulting in a substituted product. msu.edumsu.edulibretexts.org

Theoretical Chemistry Approaches to Reactivity and Selectivity Prediction

Computational chemistry provides powerful tools to predict and understand the reactivity and selectivity of molecules like this compound without the need for empirical investigation.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. mdpi.comresearchgate.net For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine optimized molecular geometry, atomic charges, and the distribution of electron density. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to quantify the molecule's reactivity; a smaller HOMO-LUMO gap generally implies higher reactivity. scispace.comresearchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic or nucleophilic attack. scispace.com

Illustrative DFT-Calculated Properties for this compound

PropertyIllustrative ValueSignificance
HOMO Energy-6.7 eVIndicates electron-donating ability; relevant for reactions with electrophiles.
LUMO Energy-0.9 eVIndicates electron-accepting ability; relevant for reactions with nucleophiles.
HOMO-LUMO Gap5.8 eVCorrelates with chemical reactivity and stability. scispace.com
Dipole Moment~2.1 DebyeQuantifies the overall polarity of the molecule, affecting solubility and intermolecular forces.
Mulliken Charge on C-Br+0.05 eIndicates the polarity of the carbon-bromine bond, influencing its susceptibility to oxidative addition.
Mulliken Charge on C-F+0.20 eShows the strong electron-withdrawing nature of the fluorine atom.

Note: These values are hypothetical and representative of what would be expected from DFT calculations for this type of molecule.

Computational methods are critical for mapping the entire energy landscape of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states (TS), a complete reaction profile can be constructed. nih.govacs.org Techniques such as Quadratic Synchronous Transit (QST) are used to locate the transition state structure, which is the highest energy point along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the reactants with the products. nih.govacs.org From these calculations, key thermodynamic and kinetic parameters like the activation energy (ΔE≠) and the Gibbs free energy of activation (ΔG‡) can be determined. mdpi.comresearchgate.net For example, in studies of Ullmann-type coupling reactions on substituted aryl halides, DFT calculations have shown a direct relationship between experimentally observed reaction yields and the calculated activation energy of the rate-limiting haloarene activation step. mdpi.comresearchgate.net

Hypothetical Reaction Profile for Oxidative Addition to the C-Br Bond

SpeciesRelative Energy (kcal/mol)Description
Reactants (Aryl Halide + Pd(0))0.0Starting materials.
Transition State (TS)+15.5The energy barrier for the C-Br bond cleavage and Pd-C/Pd-Br bond formation. mdpi.com
Product (Aryl-Pd(II)-Br)-5.0The resulting organometallic complex after oxidative addition.

Note: The energy values are illustrative, based on typical values for oxidative addition of aryl bromides.

Role of Non-Covalent Interactions, including Halogen Bonding

The bromine and fluorine atoms in this compound play a significant role in mediating non-covalent interactions, particularly halogen bonding. wikipedia.org A halogen bond is a directional, non-covalent interaction between a halogen atom (X) in a molecule R-X and a negative site, such as a lone pair on a Lewis base. rsc.org

This interaction arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom along the extension of the R-X covalent bond. rsc.orgnih.gov This electron-deficient region can interact favorably with an electron-rich species. rsc.org In the solid state, these interactions can be crucial in determining the crystal packing architecture. While fluorine is generally a poor halogen bond donor, the bromine atom in the title compound is capable of forming moderately strong halogen bonds, which could influence its material properties and interactions with biological macromolecules. mdpi.comrsc.org Studies on other brominated and iodinated tetrafluorobenzenes have systematically demonstrated the formation of robust halogen-bonded chains and networks in co-crystals. rsc.org

Kinetics and Thermodynamics of Chemical Processes Involving the Compound

The kinetics and thermodynamics of reactions involving this compound are heavily influenced by its substituents. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group via the inductive effect. This generally makes the aryl ring more electron-deficient, which can accelerate the rate-limiting oxidative addition step in palladium-catalyzed cross-coupling reactions. acs.org

Expected Influence of Substituents on Reaction Kinetics and Thermodynamics

Reaction TypeSubstituentExpected Kinetic EffectExpected Thermodynamic Effect
Suzuki Coupling -F (para)Accelerates rate of oxidative addition.May slightly stabilize the product through inductive effects.
-CH₂OBn (ortho)May provide minor steric hindrance, slightly decreasing the rate.Generally has a small effect on overall reaction thermodynamics.
Nucleophilic Substitution -F (para)Activates the ring toward nucleophilic attack, increasing the reaction rate. solubilityofthings.comStabilizes the negatively charged intermediate, making the reaction more favorable.
-CH₂OBn (ortho)Steric hindrance may disfavor the approach of the nucleophile.Minimal impact on the overall thermodynamics.

Analytical Methodologies for Structural Characterization and Purity Assessment

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for establishing the precise connectivity of atoms within the this compound molecule. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. The expected chemical shifts (δ) for the protons in this compound are predicted based on the electronic effects of the substituents on the aromatic rings.

Aromatic Protons (Fluorophenyl Ring): The three protons on the 1-bromo-4-fluorobenzene (B142099) ring will appear as complex multiplets in the aromatic region (typically δ 6.8-7.6 ppm). The fluorine and bromine atoms exert strong electronic influences, leading to distinct chemical shifts for each proton.

Aromatic Protons (Benzyl Group): The five protons of the benzyl (B1604629) group's phenyl ring are expected to appear as a multiplet around δ 7.2-7.4 ppm.

Methylene (B1212753) Protons (-O-CH₂-Ph): The two protons of the methylene bridge connecting the oxygen to the benzyl group would likely appear as a singlet at approximately δ 4.5-5.0 ppm.

Methylene Protons (-CH₂-O-): The two protons of the methylene group attached to the fluorophenyl ring are expected to be a singlet around δ 4.4-4.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of the electronegative fluorine atom will cause splitting of the signals for nearby carbon atoms (C-F coupling).

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Aromatic C-H (Fluorophenyl)6.8 - 7.6 (m)115 - 135
Aromatic C-H (Benzyl)7.2 - 7.4 (m)127 - 129
Aromatic C-F (Fluorophenyl)-158 - 162 (d)
Aromatic C-Br (Fluorophenyl)-118 - 122
Aromatic C-CH₂ (Fluorophenyl)-135 - 140
Aromatic C-ipso (Benzyl)-137 - 139
-O-CH₂-Ph4.5 - 5.0 (s)70 - 75
Ar-CH₂-O-4.4 - 4.8 (s)68 - 72

Note: (s) = singlet, (d) = doublet, (m) = multiplet. Predicted values are based on typical ranges for similar functional groups and substituent effects.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and confirm the connectivity between adjacent protons and between protons and their directly attached carbons, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural insights from its fragmentation patterns. The molecular formula of the compound is C₁₄H₁₂BrFO.

Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the compound would exhibit a distinct molecular ion peak ([M]⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of almost equal intensity. The calculated monoisotopic mass is approximately 294.005 g/mol .

Fragmentation Analysis: Electron ionization (EI) would cause the molecular ion to fragment in predictable ways, providing a structural fingerprint. Key fragmentation pathways would likely include:

Loss of Benzyl Radical: The most prominent fragmentation would be the cleavage of the benzylic C-O bond, resulting in the loss of a benzyl radical (•CH₂C₆H₅, 91 Da) to form a stable cation.

Formation of Tropylium (B1234903) Ion: The benzyl cation fragment often rearranges to the highly stable tropylium ion (m/z 91).

Loss of Bromine: Cleavage of the C-Br bond would lead to a fragment corresponding to the loss of a bromine atom (79 or 81 Da).

Benzylic Cleavage: Cleavage of the bond between the fluorophenyl ring and the methylene group is also possible.

m/z (mass/charge) Possible Fragment Identity Fragmentation Pathway
294/296[C₁₄H₁₂BrFO]⁺Molecular Ion ([M]⁺)
203/205[C₇H₅BrFO]⁺Loss of •C₇H₇ (benzyl radical)
215[C₁₄H₁₂FO]⁺Loss of •Br
91[C₇H₇]⁺Tropylium ion from benzyl fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy:

C-H Stretching (Aromatic): Bands are expected in the 3100-3000 cm⁻¹ region. niscpr.res.in

C-H Stretching (Aliphatic): Bands from the methylene (-CH₂-) groups are expected around 2950-2850 cm⁻¹.

C=C Stretching (Aromatic): Characteristic absorptions for the aromatic rings typically appear in the 1600-1450 cm⁻¹ region.

C-O-C Stretching (Ether): A strong, characteristic band for the asymmetric stretching of the ether linkage is expected in the 1250-1050 cm⁻¹ range.

C-F Stretching: A strong absorption due to the carbon-fluorine bond stretch is typically found in the 1250-1000 cm⁻¹ region. niscpr.res.in

C-Br Stretching: The carbon-bromine stretching vibration is expected in the 650-550 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds. renishaw.com

Aromatic Ring Vibrations: Symmetrical ring breathing modes of the benzene (B151609) rings will produce strong signals.

C-Br and C-F Vibrations: These bonds will also give rise to characteristic Raman shifts, complementing the IR data.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
Aromatic C-HStretching3100 - 30003100 - 3000
Aliphatic C-HStretching2950 - 28502950 - 2850
Aromatic C=CStretching1600 - 14501600 - 1450
Ether C-O-CAsymmetric Stretch1250 - 1050 (Strong)Weak
Aryl-FStretching1250 - 1000 (Strong)Present
Aryl-BrStretching650 - 550Present

Chromatographic Techniques for Separation and Purity Determination

Chromatography is essential for separating this compound from impurities, starting materials, or byproducts and for quantifying its purity.

Gas Chromatography (GC) for Volatile Components

Gas chromatography (GC) is a suitable technique for the purity analysis of this compound, given its expected volatility. researchgate.net

Column Selection: A mid-polarity capillary column, such as a DB-624 or CP-select 624 CB, would be appropriate for separating halogenated aromatic compounds. nih.gov

Detection: A Flame Ionization Detector (FID) can be used for general-purpose quantification. For higher sensitivity and selectivity towards the halogenated compound, an Electron Capture Detector (ECD) is highly effective. nih.gov Coupling the GC to a Mass Spectrometer (GC-MS) allows for both separation and definitive identification of the peak corresponding to the target compound and any impurities. researchgate.net

Sample Preparation: The sample would be dissolved in a volatile organic solvent like dichloromethane (B109758) or hexane (B92381) before injection. Derivatization is generally not required for this compound.

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis and purification of this compound, especially if non-volatile impurities are present. rsc.orgthermofisher.com

Mode and Stationary Phase: Reversed-phase HPLC (RP-HPLC) would be the method of choice due to the compound's relatively non-polar nature. A C18 (octadecylsilyl) stationary phase is standard for separating aromatic compounds and would provide good retention and resolution. sielc.com

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. The gradient would start with a higher proportion of water and increase the organic solvent concentration over time to elute the compound.

Detection: A Diode Array Detector (DAD) or a variable wavelength UV-Vis detector would be ideal, as the aromatic rings in the molecule will absorb UV light strongly (typically around 254 nm). rsc.org

Purity Assessment: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Parameter Typical GC Conditions Typical HPLC Conditions
Technique Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column/Stationary Phase DB-624 (mid-polarity)C18 (non-polar)
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen)Acetonitrile/Water or Methanol/Water gradient
Detector MS, FID, ECDDAD (UV-Vis)
Typical Application Purity assessment, analysis of volatile impuritiesPurity assessment, analysis of complex mixtures

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective qualitative technique used to monitor the progress of a chemical reaction. libretexts.orgnih.gov It allows for the simultaneous analysis of the starting materials, the reaction mixture, and the product, providing a visual assessment of the conversion of reactants to products over time. libretexts.orgrsc.org

In the context of synthesizing this compound, TLC would be used to track the disappearance of the starting materials (e.g., (2-bromo-5-fluorophenyl)methanol and benzyl bromide, depending on the synthetic route) and the appearance of the desired product. The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which typically consists of a solid adsorbent like silica (B1680970) gel coated on a glass or aluminum backing. nih.gov

A standard procedure for monitoring the reaction involves a three-lane spotting pattern on a single TLC plate: libretexts.orgrochester.edu

Lane 1 (Reference): A spot of the pure starting material(s).

Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it. This lane is crucial for resolving compounds with similar Retention Factor (Rf) values. rochester.edu

Lane 3 (Reaction Mixture): A spot of the aliquot taken from the reaction vessel.

The plate is then developed in a sealed chamber containing an appropriate solvent system (mobile phase). The choice of solvent system is critical and is determined empirically to achieve good separation between the spots of the reactants and the product, ideally with an Rf value for the product between 0.3 and 0.5. rochester.edu For a compound like this compound, a non-polar to moderately polar solvent system, such as a mixture of hexane and ethyl acetate, would likely be a suitable starting point. rsc.org

After development, the plate is dried and the spots are visualized. Since aromatic compounds like this compound are often UV-active, they can be visualized under a UV lamp (typically at 254 nm). nih.govrochester.edu The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane. libretexts.org

Table 1: Illustrative TLC Monitoring Data

LaneDescriptionObservationInterpretation
1Starting MaterialSingle spot at Rf = 0.6Position of the reactant
2Co-spotTwo distinct or elongated spotsConfirms separation of reactant and product
3Reaction Mixture (t=0)Single spot at Rf = 0.6Reaction has not yet started
3Reaction Mixture (t=1h)Two spots (Rf=0.6, Rf=0.4)Partial conversion to product
3Reaction Mixture (t=3h)Faint spot at Rf=0.6, strong spot at Rf=0.4Reaction nearing completion
3Reaction Mixture (t=5h)Single spot at Rf = 0.4Reaction complete

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a quantitative technique used to determine the mass percentage of each element within a compound. ma.edudavidson.edu The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. This comparison serves as a crucial check for the purity and empirical formula of a newly synthesized compound. youtube.com

The molecular formula for this compound is C₁₄H₁₂BrFO. To calculate the theoretical elemental composition, the atomic masses of carbon (C), hydrogen (H), bromine (Br), fluorine (F), and oxygen (O) are used.

The calculated theoretical percentages provide a benchmark for the results obtained from an elemental analyzer instrument, which typically determines carbon, hydrogen, and nitrogen content through combustion analysis. Other elements like halogens are determined by other specific analytical methods. A close correlation between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's empirical formula and high purity. youtube.com

Table 2: Theoretical Elemental Composition of this compound (C₁₄H₁₂BrFO)

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01114168.15456.96
HydrogenH1.0081212.0964.09
BromineBr79.904179.90427.06
FluorineF18.998118.9986.43
OxygenO15.999115.9995.42
Total 295.151 100.00

Crystallography for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. nih.govrochester.edu This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. nih.gov By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. From this map, the positions of the individual atoms are determined, revealing the molecular structure.

As of this writing, a search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, indicates that the crystal structure of this compound has not been reported. cam.ac.ukcam.ac.uk If a crystallographic analysis were to be performed, it would yield a set of data defining the crystal's properties and the atomic coordinates within the unit cell. This data would provide ultimate proof of the compound's structural connectivity and stereochemistry.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterDescriptionExample Value
Empirical formulaFormula of the compoundC₁₄H₁₂BrFO
Formula weightMolar mass of the compound295.15 g/mol
Crystal systemOne of seven crystal systemsMonoclinic
Space groupDescribes the symmetry of the unit cellP2₁/c
a, b, c (Å)Unit cell dimensionsa = 10.5 Å, b = 15.2 Å, c = 8.1 Å
α, β, γ (°)Unit cell anglesα = 90°, β = 98.5°, γ = 90°
Volume (ų)Volume of the unit cell1275.4 ų
ZNumber of molecules per unit cell4
Density (calculated)Calculated density of the crystal1.538 g/cm³

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for the Compound

The multi-step synthesis of 2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene typically involves processes such as fluorination, bromination, and benzyloxymethylation. While effective, traditional methods can present challenges related to atom economy, hazardous reagents, and energy consumption. Future research is increasingly focused on developing more sustainable and efficient synthetic pathways.

Key areas for innovation include the adoption of green chemistry principles. This involves exploring the use of environmentally benign solvents, reducing the number of synthetic steps through tandem or one-pot reactions, and developing highly efficient catalytic systems that can be recycled and reused. For instance, the direct and selective bromination of fluorinated precursors using greener brominating agents or electrocatalytic methods could offer a more sustainable alternative to traditional approaches. google.comgoogle.comchemrxiv.org Similarly, the development of solid-supported catalysts for the benzyloxymethylation step could simplify purification processes and minimize waste. The use of natural base catalysts, derived from renewable sources, is another promising avenue for promoting heterocyclization and other key transformations in a more environmentally friendly manner. oiccpress.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Strategies

Synthetic Aspect Traditional Approach Potential Sustainable Alternative
Bromination Use of excess elemental bromine, harsh Lewis acid catalysts. Catalytic bromination with in-situ generated bromine; electrobromination. chemrxiv.org
Solvent Use Chlorinated or polar aprotic solvents (e.g., DCM, DMF). Bio-based solvents (e.g., Cyrene), water, or solvent-free conditions. oiccpress.com
Catalysis Homogeneous metal catalysts, stoichiometric reagents. Heterogeneous, recyclable catalysts; biocatalysis; natural base catalysts. oiccpress.com
Purification Multi-step extractions and column chromatography. In-line purification, crystallization, or use of solid-supported reagents to simplify workup.

Exploration of Unprecedented Reactivities and Selective Transformations

The unique substitution pattern of this compound offers a platform for exploring selective chemical transformations. The significant difference in reactivity between the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds is central to this potential. The C-Br bond is considerably more susceptible to oxidative addition by transition metal catalysts, enabling a wide range of cross-coupling reactions to be performed with high chemoselectivity. nih.govescholarship.org

Future research will likely focus on exploiting this reactivity difference for sequential, site-selective functionalization. nih.govescholarship.orgacs.org This concept, often termed orthogonal reactivity, would allow for the stepwise introduction of different functional groups onto the aromatic ring. For example, a palladium-catalyzed Suzuki or Sonogashira coupling could be performed at the C-Br position, leaving the C-F bond and the benzyloxymethyl group intact for subsequent transformations. adpharmachem.com This approach enables the rapid construction of molecular complexity from a single, versatile starting material. Further exploration into catalyst design, particularly ligand development, could unlock novel transformations or enhance selectivity for challenging couplings. nih.gov

Table 2: Potential Selective Cross-Coupling Reactions

Reaction Type Coupling Partner Potential Product Structure
Suzuki Coupling Arylboronic Acid (Ar-B(OH)₂) 2-((Benzyloxy)methyl)-4-fluoro-1,1'-biphenyl derivatives
Sonogashira Coupling Terminal Alkyne (R-C≡CH) 2-((Benzyloxy)methyl)-1-(alkynyl)-4-fluorobenzene derivatives
Buchwald-Hartwig Amination Amine (R₂NH) N-Aryl-2-((benzyloxy)methyl)-4-fluorobenzylamine derivatives
Heck Coupling Alkene (CH₂=CHR) 2-((Benzyloxy)methyl)-4-fluoro-1-(alkenyl)benzene derivatives

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant opportunity for the synthesis of fine chemicals and pharmaceutical intermediates like this compound. acs.orgnih.gov Flow chemistry offers numerous advantages, including superior control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, and improved safety profiles, particularly for hazardous reactions. aurigeneservices.commdpi.com

Integrating the synthesis of this compound into a continuous flow platform could enable the "telescoping" of multiple reaction steps, where the output from one reactor flows directly into the next without the need for intermediate isolation and purification. acs.org This approach can drastically reduce production time and waste generation. Furthermore, automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytical monitoring, could be used to rapidly screen reaction conditions and optimize yields. nih.govillinois.edu Such platforms, often leveraging a building-block-based strategy, could utilize this compound as a key component for the automated assembly of diverse small-molecule libraries for drug discovery and materials science. nih.govillinois.edu

Table 3: Advantages of Flow Chemistry for Synthesis

Feature Batch Synthesis Flow Synthesis
Safety Accumulation of large volumes of reagents and intermediates. Small reactor volumes minimize risk of thermal runaway. nih.gov
Control Difficult to maintain precise temperature and mixing homogeneity. Excellent control over temperature, pressure, and mixing. aurigeneservices.com
Scalability Scale-up can be non-linear and require significant re-optimization. Scaled by running the system for longer or using parallel reactors ("numbering-up").
Efficiency Often requires isolation and purification between steps. Enables multi-step, telescoped reactions, improving overall yield and throughput. acs.org

Computational Design of New Reactions and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. rsc.orgacs.org For a molecule like this compound, DFT calculations can provide deep insights into its electronic structure, bond dissociation energies, and the transition states of potential reactions. nih.gov

Future research can leverage these computational tools to design novel transformations. For example, DFT can be used to model the oxidative addition step in palladium-catalyzed cross-coupling reactions, helping to select the optimal ligand and reaction conditions to achieve high selectivity and yield. rsc.org Furthermore, computational methods can predict the reactivity of different sites on the aromatic ring towards electrophilic or nucleophilic attack, guiding the development of new functionalization strategies. nih.govpuce.edu.ec This predictive power extends to the design of new derivatives with tailored electronic or steric properties for specific applications, a process known as computer-aided substrate design. acs.org By simulating reaction outcomes before committing to laboratory work, researchers can significantly accelerate the discovery and optimization of new synthetic methods. whiterose.ac.uk

Table 4: Applications of Computational Design

Application Area Computational Tool Objective
Reaction Mechanism DFT, Transition State Theory Elucidate reaction pathways and identify rate-determining steps. rsc.orgnih.gov
Catalyst Design Molecular Modeling Screen virtual libraries of ligands to enhance catalyst activity and selectivity.
Reactivity Prediction Information-Theoretic Quantities, Electrostatic Potential Maps Predict regioselectivity in aromatic substitution reactions. nih.govpuce.edu.ec
Derivative Design Global Electrophilicity Index, Isodesmic Reactions Design new molecules with enhanced reactivity or stability for specific applications. peerj.com

Expanding the Scope of Applications in Emerging Areas of Fine Chemical Synthesis and Materials Science

As a functionalized building block, this compound holds considerable potential for applications in both fine chemical synthesis and advanced materials science. hilarispublisher.com Its structural motifs are relevant to a range of high-value applications.

In medicinal chemistry and agrochemical synthesis, fluorinated and brominated aromatic compounds are established as important intermediates. adpharmachem.comwikipedia.orghopemaxchem.com The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for further elaboration. The benzyloxy group is also a recognized pharmacophore in various drug candidates. nih.gov Therefore, this compound is an ideal starting point for the synthesis of novel bioactive molecules. walshmedicalmedia.com

In materials science, aromatic halides are used in the synthesis of high-performance polymers, liquid crystals, and organic electronic materials. adpharmachem.comhopemaxchem.com The incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. The benzyloxy group can influence solubility and morphology. Future opportunities lie in using this compound as a monomer or precursor for the synthesis of novel conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as specialized coatings. hopemaxchem.com

Table 5: Potential Application Areas

Field Role of this compound Key Structural Features
Pharmaceuticals Scaffold for complex drug candidates. walshmedicalmedia.com Fluoro group (metabolic stability), Bromo group (synthetic handle), Benzyloxy moiety (pharmacophore). nih.gov
Agrochemicals Intermediate for pesticides and herbicides. wikipedia.orghopemaxchem.com Fluoro- and Bromo-aromatic core.
Polymers Monomer for high-performance polymers. hopemaxchem.com Aromatic ring, Halogen atoms (thermal/chemical resistance).
Organic Electronics Building block for organic semiconductors or charge-transport materials. Conjugated system potential, functional handles for tuning properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene, and what key reaction conditions should be optimized?

  • Methodology : A plausible route involves nucleophilic substitution or coupling reactions. For example, benzyloxymethyl groups can be introduced via alkylation of a phenol intermediate using benzyl bromides under basic conditions. Evidence from analogous syntheses (e.g., Cs₂CO₃ in DMF at 80°C for benzyloxy-containing compounds) suggests optimizing base strength and solvent polarity to avoid side reactions .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC to ensure complete substitution. Purity (>98%) can be achieved via column chromatography, as demonstrated in similar brominated aromatic systems .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing bromo and fluorine chemical shifts). For example, fluorine substituents typically deshield adjacent protons .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (expected ~323.2 g/mol based on analogs) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity, referencing retention times from structurally similar bromo-fluoroarenes .

Q. What are the solubility and storage guidelines for this compound?

  • Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) due to the benzyloxymethyl group. Analogous bromo-fluoroarenes show moderate solubility in dichloromethane or THF .
  • Storage : Store at –20°C in inert atmospheres to prevent hydrolysis of the benzyloxymethyl group. Avoid repeated freeze-thaw cycles, as degradation is observed in related halogenated aromatics .

Advanced Research Questions

Q. How does the electronic nature of substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

  • Mechanistic Insight : The bromine atom acts as the primary leaving group due to its lower electronegativity compared to fluorine. In Pd-catalyzed couplings, the bromine site reacts preferentially, as seen in similar 1-bromo-4-fluoroarenes .
  • Experimental Design : Use XPhos or SPhos ligands to enhance reactivity at the bromine position. Monitor competing pathways (e.g., proto-dehalogenation) via GC-MS .

Q. What are the stability challenges of the benzyloxymethyl group under acidic or basic conditions?

  • Data Contradictions : While Cs₂CO₃ in DMF (pH ~12) is effective for benzyloxy introduction , prolonged exposure to strong bases may cleave the benzyloxymethyl group.
  • Mitigation Strategy : Conduct controlled stability studies (e.g., HPLC monitoring under varying pH) to define safe reaction windows .

Q. How can researchers resolve conflicting data on halogen reactivity in multi-step syntheses?

  • Case Study : In competing SNAr reactions, fluorine’s strong electron-withdrawing effect activates the ring but typically resists displacement. Prioritize bromine for functionalization, as demonstrated in 2-bromo-4-fluoro-toluene derivatives .
  • Validation : Use isotopic labeling (e.g., ¹⁸F) or computational modeling (DFT) to map reaction pathways .

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Feasible Synthetic Routes

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2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene
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2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.